Technical Guide: Synthesis of 3-(2-Fluorophenyl)azetidine Trifluoroacetic Acid
Technical Guide: Synthesis of 3-(2-Fluorophenyl)azetidine Trifluoroacetic Acid
[1]
Executive Summary & Strategic Rationale
Target Molecule: 3-(2-Fluorophenyl)azetidine trifluoroacetic acid salt.[1] CAS Registry Number (Free Base): 1203796-79-1 (Generic reference for 3-(2-fluorophenyl)azetidine).[1] Primary Application: Fragment-based drug discovery (FBDD), peptidomimetic scaffolds, and CNS-active lead optimization.[1]
This guide details a high-fidelity synthesis protocol optimized for scientific rigor and reproducibility . While traditional Friedel-Crafts approaches to azetidines often result in 3,3-disubstitution or require harsh conditions, this protocol utilizes a Nickel-Catalyzed Negishi Cross-Coupling .[1] This method is selected for its superior ability to couple secondary alkyl halides (
Core Advantages of This Protocol:
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Regiospecificity: Exclusively yields the 3-aryl product without isomeric contamination.[1]
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Functional Group Tolerance: The use of organozinc reagents allows for mild reaction conditions compatible with the sensitive azetidine ring strain.
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Scalability: The workflow is designed to be robust from milligram to multigram scales.
Retrosynthetic Analysis & Pathway Design[1]
The synthesis is broken down into two critical phases:
-
C(
)-C( ) Bond Formation: Nickel-catalyzed cross-coupling of tert-butyl 3-iodoazetidine-1-carboxylate with 2-fluorophenylzinc bromide.[1] -
Global Deprotection: Acidolytic cleavage of the Boc group using Trifluoroacetic Acid (TFA) to yield the stable TFA salt.
Reaction Scheme Visualization
Figure 1: Modular synthesis pathway emphasizing the convergent Negishi coupling strategy.
Detailed Experimental Protocol
Phase 1: Nickel-Catalyzed Negishi Coupling
Objective: Construct the C-C bond between the azetidine core and the fluorophenyl ring.[1]
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |
| tert-Butyl 3-iodoazetidine-1-carboxylate | 283.11 | 1.0 | 2.83 g (10 mmol) | Electrophile |
| 2-Fluorophenylzinc bromide (0.5M in THF) | 236.41 | 1.5 | 30.0 mL | Nucleophile |
| NiCl₂[1]·glyme | 219.6 | 0.10 | 220 mg | Pre-catalyst |
| trans-1,2-Diaminocyclohexane | 114.19 | 0.12 | 137 mg | Ligand |
| DMA (N,N-Dimethylacetamide) | - | Solvent | 10 mL | Co-solvent |
| TMSCl (Trimethylsilyl chloride) | 108.64 | 0.1 | 120 µL | Activator (Optional) |
Step-by-Step Methodology
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Catalyst Activation (Inert Atmosphere Required):
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In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge NiCl₂·glyme (10 mol%) and trans-1,2-diaminocyclohexane (12 mol%).[1]
-
Purge with Argon for 5 minutes.
-
Add anhydrous DMA (5 mL) and stir vigorously at room temperature for 20 minutes until a homogenous blue/green complex forms. Note: Proper ligand complexation is critical for preventing catalyst precipitation.
-
-
Substrate Addition:
-
Add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) dissolved in anhydrous DMA (5 mL) to the catalyst mixture.
-
Process Insight: The use of DMA as a co-solvent boosts the rate of oxidative addition for secondary alkyl halides.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the 2-fluorophenylzinc bromide solution (1.5 equiv) dropwise over 15 minutes via syringe pump or dropping funnel. Caution: Exothermic reaction.
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting iodide should be fully consumed.
-
-
Workup:
-
Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMA.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 70–85% as a colorless to pale yellow oil.
-
Phase 2: Boc-Deprotection & Salt Formation
Objective: Remove the protecting group to generate the pharmaceutically relevant trifluoroacetate salt.[1]
Reagents & Materials Table
| Reagent | Equiv. | Role |
| N-Boc-3-(2-fluorophenyl)azetidine | 1.0 | Intermediate |
| Trifluoroacetic Acid (TFA) | 10-20 | Acid/Reagent |
| Dichloromethane (DCM) | Solvent | Solvent |
| Diethyl Ether (Et₂O) | Anti-solvent | Precipitation |
Step-by-Step Methodology
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Reaction Setup:
-
Dissolve the purified intermediate (from Phase 1) in DCM (10 mL per gram of substrate).
-
Cool the solution to 0°C.
-
-
Acidolysis:
-
Add TFA (5 mL per gram of substrate) dropwise.
-
Stir at 0°C for 10 minutes, then warm to room temperature and stir for 2 hours.
-
Monitoring: CO₂ gas evolution will be observed. LC-MS should show the mass of the free amine (M+H).
-
-
Isolation of TFA Salt:
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Do not heat above 40°C.
-
The residue will likely be a viscous oil.
-
Trituration (Critical Step): Add cold Diethyl Ether (Et₂O) to the oil and sonicate. A white precipitate should form.
-
Decant the supernatant or filter the solid. Repeat the ether wash twice to remove residual TFA and organic impurities.
-
Dry the solid under high vacuum for 24 hours to remove trace solvents.
-
-
Final Product:
-
Appearance: White to off-white hygroscopic solid.[1]
-
Storage: Store at -20°C under desiccated conditions.
-
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹⁹F NMR:
-
Single peak around -118 ppm (Ar-F) and a peak at -76 ppm (TFA anion).[1]
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺ for C₉H₁₀FN: 152.09.
-
Found: 152.1.
-
Troubleshooting & Optimization
Self-Validating System: The protocol includes checkpoints (TLC/LC-MS) to ensure intermediate quality before proceeding.[1]
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Catalyst poisoning or wet reagents.[1] | Ensure DMA is anhydrous. Re-sublime NiCl₂·glyme if old. Ensure Argon purge is thorough. |
| Homocoupling of Zinc Reagent | Temperature too high during addition. | Strictly maintain 0°C during the zinc reagent addition. |
| Oily Final Product | Residual TFA or impurities. | Triturate rigorously with cold Et₂O/Hexane (1:1). Lyophilize from water/acetonitrile if necessary. |
| Incomplete Deprotection | Insufficient acid or time. | Add fresh TFA/DCM (1:1) and stir for an additional hour. |
Safety & Hazard Analysis
-
Organozinc Reagents: Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere.
-
Trifluoroacetic Acid: Corrosive and volatile. Use in a fume hood.
-
Nickel Compounds: Potential carcinogens and sensitizers. Avoid dust inhalation.
Mechanistic Insight (Graphviz)
The success of the Negishi coupling on an
Figure 2: Simplified catalytic cycle for the Nickel-catalyzed Negishi coupling of alkyl halides.[1]
References
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Nickel-Catalyzed Cross-Coupling of Alkyl Halides
-
General Protocol for 3-Arylazetidines
-
Deprotection Methodologies
- Title: Protective Groups in Organic Synthesis (Greene's).
- Source: Wiley Online Library.
-
URL:[Link]
-
Negishi Coupling on Azetidines
- Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.
- Source:Journal of Flow Chemistry, 2017.
-
URL:[Link]
Sources
- 1. US3119813A - Azetidine derivatives - Google Patents [patents.google.com]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Cross-Coupling of Amino-Acid-Derived Alkylzinc Reagents with Alkyl Bromides/Chlorides: Access to Diverse Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. riuma.uma.es [riuma.uma.es]
- 5. ricerca.uniba.it [ricerca.uniba.it]
